molecular formula C12H6Br3NNaO2+ B1604167 2,2',6-Tribromoindophenol Sodium Salt CAS No. 5418-30-4

2,2',6-Tribromoindophenol Sodium Salt

Cat. No.: B1604167
CAS No.: 5418-30-4
M. Wt: 458.88 g/mol
InChI Key: YRSLAYFPBKKRRM-UHFFFAOYSA-N
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Description

2,2’,6-Tribromoindophenol Sodium Salt is a chemical compound with the molecular formula C12H5Br3NNaO2 and a molecular weight of 457.88 g/mol . It is known for its distinctive structure, which includes three bromine atoms attached to an indophenol core. This compound is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6-Tribromoindophenol Sodium Salt typically involves the bromination of indophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 2’, and 6 positions. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by a catalyst or under acidic conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 2,2’,6-Tribromoindophenol Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2,2’,6-Tribromoindophenol Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce less brominated indophenols .

Scientific Research Applications

2,2’,6-Tribromoindophenol Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2’,6-Tribromoindophenol Sodium Salt involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong interactions with electron-rich sites in biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,6-Tribromoindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

IUPAC Name

sodium;3-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br3NO2.Na/c13-8-5-7(17)1-2-11(8)16-6-3-9(14)12(18)10(15)4-6;/h1-5,17H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQQAPWDVFFEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[O-])Br)N=C2C=C(C(=O)C(=C2)Br)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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